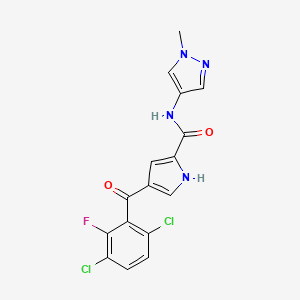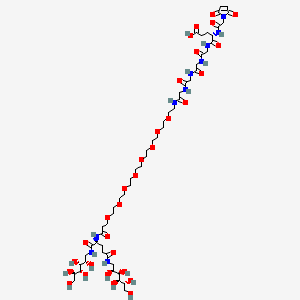
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is a cleavable antibody-drug conjugate (ADC) linker. This compound is used in the development of targeted cancer therapies, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells . The compound’s structure includes a malonate group, a polyethylene glycol (PEG) spacer, and a bis(deoxyglucitol) moiety, which collectively contribute to its functionality as a linker.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) involves multiple steps, starting with the preparation of the individual components, such as the malonate group, PEG spacer, and bis(deoxyglucitol) moiety. These components are then linked together through a series of chemical reactions, including amide bond formation and esterification .
Industrial Production Methods
Industrial production of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to modify its functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Aplicaciones Científicas De Investigación
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and safety of treatments.
Industry: Employed in the production of advanced materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) involves its role as a cleavable linker in ADCs. Upon reaching the target cancer cells, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect. The cleavage can be triggered by specific enzymes or environmental conditions within the tumor microenvironment .
Comparación Con Compuestos Similares
Similar Compounds
EGGGG-PEG8-amide-bis(deoxyglucitol): Another cleavable ADC linker with a similar structure and function.
Disulfide Cleavable Linkers: Linkers that are cleaved by reducing agents within the cell.
Acid Cleavable Linkers: Linkers that are cleaved in acidic environments, such as the tumor microenvironment
Uniqueness
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol) is unique due to its specific combination of functional groups, which provide optimal stability and cleavability for targeted drug delivery. Its PEG spacer enhances solubility and reduces immunogenicity, making it a valuable tool in ADC development .
Propiedades
Fórmula molecular |
C55H94N10O31 |
|---|---|
Peso molecular |
1391.4 g/mol |
Nombre IUPAC |
(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C55H94N10O31/c66-32-38(70)52(85)50(83)36(68)25-57-40(72)3-1-34(54(87)61-26-37(69)51(84)53(86)39(71)33-67)63-41(73)7-9-89-11-13-91-15-17-93-19-21-95-23-24-96-22-20-94-18-16-92-14-12-90-10-8-56-42(74)27-58-43(75)28-59-44(76)29-60-45(77)30-62-55(88)35(2-6-49(81)82)64-46(78)31-65-47(79)4-5-48(65)80/h4-5,34-39,50-53,66-71,83-86H,1-3,6-33H2,(H,56,74)(H,57,72)(H,58,75)(H,59,76)(H,60,77)(H,61,87)(H,62,88)(H,63,73)(H,64,78)(H,81,82)/t34-,35-,36-,37-,38+,39+,50+,51+,52+,53+/m0/s1 |
Clave InChI |
VSCPNQGDWPYXJQ-QPEMRJNGSA-N |
SMILES isomérico |
C1=CC(=O)N(C1=O)CC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C1=CC(=O)N(C1=O)CC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
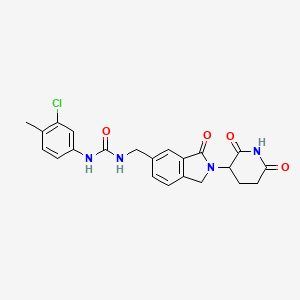
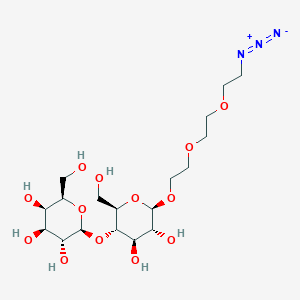


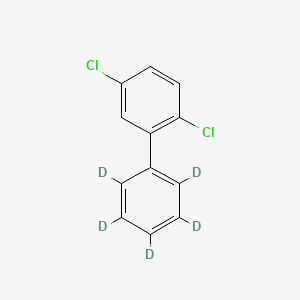
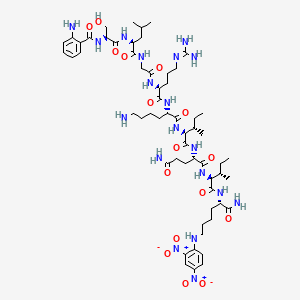
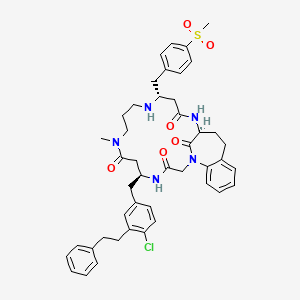

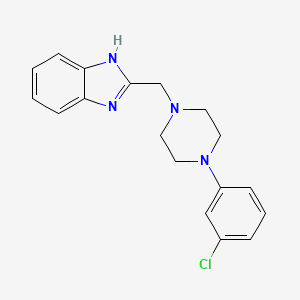
![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)
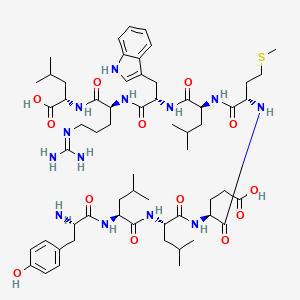
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)
